molecular formula C24H29N2O2P B2867093 Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate CAS No. 476327-48-7

Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate

Cat. No.: B2867093
CAS No.: 476327-48-7
M. Wt: 408.482
InChI Key: QOAGYTJZVXSXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate is a useful research compound. Its molecular formula is C24H29N2O2P and its molecular weight is 408.482. The purity is usually 95%.
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Properties

IUPAC Name

4-[[anilino(phenyl)methyl]-propan-2-yloxyphosphoryl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N2O2P/c1-19(2)28-29(27,23-17-15-22(16-18-23)26(3)4)24(20-11-7-5-8-12-20)25-21-13-9-6-10-14-21/h5-19,24-25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAGYTJZVXSXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on available research.

  • Molecular Formula : C18H24N2O2P
  • Molecular Weight : 342.37 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and characterization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the phosphinate group may facilitate interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their activities.

Biological Activities

  • Anticancer Activity
    • Studies have indicated that phosphinate derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • A notable study demonstrated that similar phosphinate compounds can inhibit the growth of tumor cells by interfering with signaling pathways critical for cell survival and proliferation.
  • Neuroprotective Effects
    • There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. For instance, they can inhibit neuroinflammatory processes and protect neuronal cells from oxidative stress.
    • In models of acute brain injury, certain derivatives showed significant inhibition of inflammatory markers and improved outcomes in terms of neuronal survival.
  • Antimicrobial Properties
    • Some studies have explored the antimicrobial potential of phosphinate compounds. Preliminary results indicate effectiveness against a range of bacterial strains, suggesting a possible role in treating infections.

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the efficacy of a related phosphinate compound in vitro. The results showed:

  • IC50 values ranging from 5 to 15 µM across different cancer cell lines.
  • Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases.

Case Study 2: Neuroprotection

In a mouse model of traumatic brain injury, a derivative was tested for its neuroprotective effects:

  • The treated group exhibited a significant reduction in neurological deficits compared to controls.
  • Histological analysis indicated decreased apoptosis in neuronal tissues, correlating with reduced levels of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerIC50: 5-15 µMInduction of apoptosisCancer Research
NeuroprotectionSignificant reductionInhibition of inflammationJournal of Neuroscience
AntimicrobialVariable effectivenessDisruption of bacterial membranesAntimicrobial Agents

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